
(S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride
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Overview
Description
(S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride is a chiral compound with significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a butyric acid moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and (S)-alanine.
Formation of Intermediate: The initial step involves the condensation of 2-fluorobenzaldehyde with (S)-alanine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems.
Chemical Reactions Analysis
Derivatization Reactions
The compound’s amino and carboxylic acid groups enable further functionalization:
Common Functionalization Pathways
Example :
The menthyl ester derivative (BHF) exhibits significant hypoglycemic activity in diabetic mice (40 mg/kg dose reduces blood glucose by 32% vs. metformin) .
Comparative Reactivity with Structural Analogs
The fluorophenyl group’s electronic effects distinguish its reactivity from other aryl-substituted analogs:
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 260°C (melting point: 260–262°C) without charring .
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Hydrolytic Sensitivity : The hydrochloride salt is hygroscopic but stable in anhydrous methanol or ethanol .
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Photodegradation : Prolonged UV exposure leads to defluorination and formation of phenolic byproducts .
Industrial-Scale Optimization
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Continuous Flow Synthesis : Reduces reaction time by 60% compared to batch processes .
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Purification : Crystallization in isopropyl alcohol achieves >99.5% purity, critical for pharmaceutical applications .
This compound’s reactivity is pivotal for developing antidiabetic and enzyme-targeting therapeutics. Its synthetic versatility and stereochemical precision make it a valuable intermediate in asymmetric synthesis and drug discovery.
Scientific Research Applications
(S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride
- 3-Amino-4-(4-fluorophenyl)butyric acid hydrochloride
- 2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride
Uniqueness
(S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClFNO2, with a molecular weight of approximately 197.21 g/mol. The compound features an amino group, a carboxylic acid group, and a fluorophenyl ring, which are critical for its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can modulate various biological processes, including neurotransmission and cellular signaling pathways.
Potential Biological Targets
- Neurotransmitter Receptors : The compound may influence synaptic transmission by binding to neurotransmitter receptors, which could have implications for treating neurological disorders.
- Enzymatic Activity : It may also act on specific enzymes, altering their activity and affecting metabolic pathways.
Comparative Studies
Research has shown that compounds with similar structures often exhibit diverse biological activities. Below is a comparison table highlighting some related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride | Different fluorophenyl position | Potentially different biological activity |
(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride | Similar backbone but different fluorophenyl position | Variation in receptor interaction profiles |
BOC-(S)-3-Amino-4-(2-fluorophenyl)butyric acid | Protected amine group | Used primarily for solid-phase peptide synthesis |
FMOC-(S)-3-Amino-4-(2-fluorophenyl)butyric acid | Fluorenylmethyloxycarbonyl protection | Facilitates peptide coupling reactions |
Case Studies and Applications
- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
- Drug Development : As an intermediate in drug synthesis, this compound's unique structure allows it to be utilized in developing more complex pharmaceutical agents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-3-Amino-4-(2-fluorophenyl)butyric acid hydrochloride with high enantiomeric purity?
The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantiomerically pure forms can be synthesized using Boc-protected intermediates followed by deprotection and hydrochloric acid salt formation. The Boc-protected precursor, such as (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric acid (CAS 486460-00-8), can be hydrolyzed under acidic conditions to yield the target compound . HPLC or chiral column chromatography is recommended for verifying enantiomeric purity (>98%) .
Q. How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and sensitive to moisture. Store under inert gas (e.g., argon) at −20°C in a desiccator. Avoid exposure to glass surfaces due to reactivity with silanol groups, which may degrade the compound. Use non-reactive containers (e.g., polypropylene) for storage .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR : 1H and 13C NMR in D2O or DMSO-d6 can confirm the structure, with characteristic peaks for the fluorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and the amino acid backbone.
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion ([M+H]+ at m/z 234.1) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity and retention time consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?
Discrepancies in solubility (e.g., in water vs. DMSO) may arise from protonation states. The hydrochloride salt is highly soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents (hexane). For reproducible results, pre-equilibrate solvents with HCl vapor to maintain consistent protonation during solubility testing .
Q. What strategies optimize the yield of this compound in peptide coupling reactions?
Use coupling agents like HATU or EDCI with HOAt to minimize racemization. Maintain a pH of 8–9 (using DIEA or NMM) during activation. Monitor reaction progress via LC-MS to avoid over-activation, which can lead to side products .
Q. How does the fluorophenyl substituent influence the compound’s bioactivity in receptor-binding studies?
The 2-fluorophenyl group enhances lipophilicity and π-π stacking interactions with aromatic residues in target proteins (e.g., GPCRs or enzymes). Competitive binding assays using 19F-NMR or fluorescence polarization can quantify affinity changes when modifying the fluorophenyl moiety .
Q. What are the critical parameters for validating its stability under physiological conditions (e.g., pH 7.4)?
Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via:
- HPLC : Detect hydrolyzed byproducts (e.g., free amino acid).
- Circular Dichroism : Track changes in optical activity indicating racemization.
- Mass Spectrometry : Identify oxidation products (e.g., hydroxylation of the fluorophenyl ring) .
Q. Methodological Notes
Properties
IUPAC Name |
3-amino-4-(2-fluorophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZLHARRLTFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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